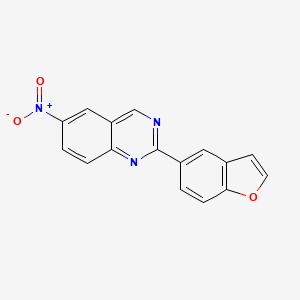
4-(2-Piperazin-1-ylethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Piperazin-1-ylethoxy)aniline is a compound that features a piperazine ring attached to an aniline moiety through an ethoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Piperazin-1-ylethoxy)aniline typically involves the reaction of piperazine with 4-chloroaniline in the presence of a base. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the chloro group of 4-chloroaniline, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Piperazin-1-ylethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
4-(2-Piperazin-1-ylethoxy)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Piperazin-1-ylethoxy)aniline involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to serotonin and dopamine receptors. This binding can modulate the activity of these receptors, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)aniline: This compound features a pyridine ring instead of an aniline moiety and exhibits similar biological activities.
1-(2-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)aniline: This derivative includes a trifluoromethyl group, which enhances its pharmacological properties.
Uniqueness
4-(2-Piperazin-1-ylethoxy)aniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine ring and the aniline moiety allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H19N3O |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
4-(2-piperazin-1-ylethoxy)aniline |
InChI |
InChI=1S/C12H19N3O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10,13H2 |
Clave InChI |
IXMQTVDBPAJUSW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCOC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(4-Aminopiperidin-1-yl)methyl]phenyl]methanol](/img/structure/B13874708.png)
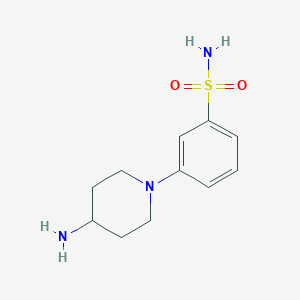
![8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13874719.png)
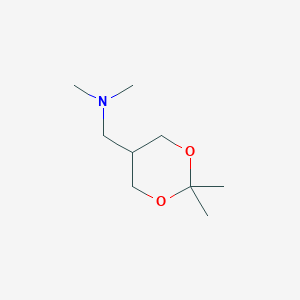

![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)

![tert-butyl 4-oxo-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridazine-3-carboxylate](/img/structure/B13874751.png)
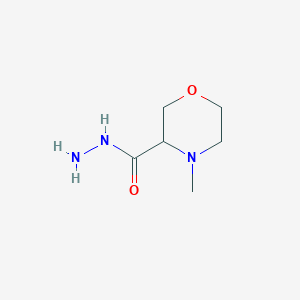
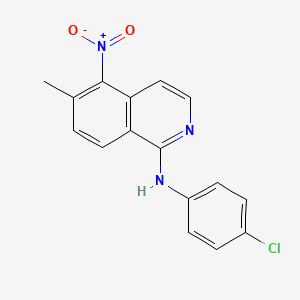
![6-(4,4-dimethylpent-2-ynyl)-4~{H}-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13874757.png)
![3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline](/img/structure/B13874767.png)
![6-phenyl-Imidazo[1,2-a]pyrimidine](/img/structure/B13874772.png)
